

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-2-bromoaniline

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Compound of Interest

Compound Name: *N-(tert-Butoxycarbonyl)-2-bromoaniline*

Cat. No.: *B1336153*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(tert-Butoxycarbonyl)-2-bromoaniline**, a key building block in organic synthesis, particularly relevant in the field of drug discovery and development. This document details its physicochemical properties, synthesis, and significant applications, supported by experimental protocols and spectroscopic data.

Core Molecular Data

N-(tert-Butoxycarbonyl)-2-bromoaniline, also known as tert-butyl (2-bromophenyl)carbamate, is an N-Boc protected form of 2-bromoaniline. The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic chemistry for temporarily masking the reactivity of the amine functional group, allowing for selective reactions at other sites of the molecule.

Physicochemical Properties

The fundamental properties of **N-(tert-Butoxycarbonyl)-2-bromoaniline** are summarized in the table below for quick reference.

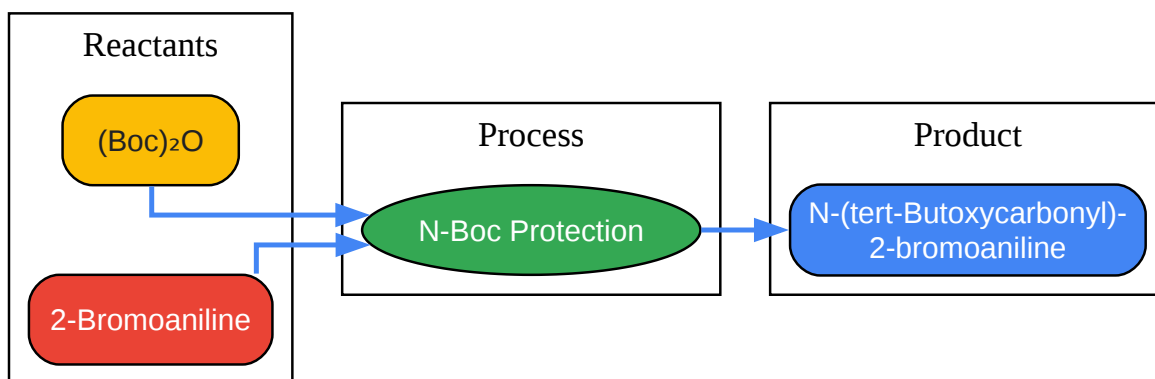
Property	Value	Reference
Molecular Weight	272.14 g/mol	[1][2]
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂	[1][2]
CAS Number	78839-75-5	[1][2]
Appearance	Solid	[3]
Boiling Point	110 °C at 0.3 mmHg	
Density	1.342 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.54	

Synthesis and Experimental Protocol

The synthesis of **N-(tert-Butoxycarbonyl)-2-bromoaniline** is typically achieved through the protection of the amino group of 2-bromoaniline using di-tert-butyl dicarbonate (Boc₂O).

General Synthesis Workflow

The following diagram illustrates the straightforward synthetic route from the starting material, 2-bromoaniline, to the final product.



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A schematic of the N-Boc protection of 2-bromoaniline.

Detailed Experimental Protocol for Synthesis

This protocol provides a general method for the N-tert-butoxycarbonylation of anilines.^[4]

Materials:

- 2-Bromoaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Solvent (e.g., Dichloromethane, Acetonitrile)
- Water
- Sodium Sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve 1 mmol of 2-bromoaniline in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.
- Stir the mixture at room temperature for several minutes.
- Add 1.1 mmol of di-tert-butyl dicarbonate (Boc₂O) to the solution.
- Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete (indicated by the disappearance of the starting amine), add 5 mL of dichloromethane to the mixture and stir.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

While specific, authenticated spectra for **N-(tert-Butoxycarbonyl)-2-bromoaniline** are not readily available in public databases, data for the starting material and closely related isomers are provided for comparative purposes.

Infrared (IR) Spectroscopy

The IR spectrum of **N-(tert-Butoxycarbonyl)-2-bromoaniline** is expected to show characteristic peaks for the N-H bond, the carbonyl group of the carbamate, and C-H bonds of the aromatic ring and the tert-butyl group.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch	3300-3500
C=O Stretch (Carbamate)	1680-1720
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-3000
C-N Stretch	1250-1350
C-Br Stretch	500-600

Reference IR data for N-(tert-Butoxycarbonyl)-4-bromoaniline, a positional isomer, shows characteristic absorptions in these regions.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a signal for the N-H proton, and multiplets for the four aromatic protons. The chemical shifts of the aromatic protons will be influenced by the bromo and the N-Boc-amino substituents.

¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group, a signal for the carbonyl carbon, and four distinct signals for the aromatic carbons.

While specific spectral data for **N-(tert-Butoxycarbonyl)-2-bromoaniline** is not provided in the search results, ^1H and ^{13}C NMR data for the starting material, 2-bromoaniline, are available for reference.^{[5][6][7]}

Applications in Drug Discovery and Development

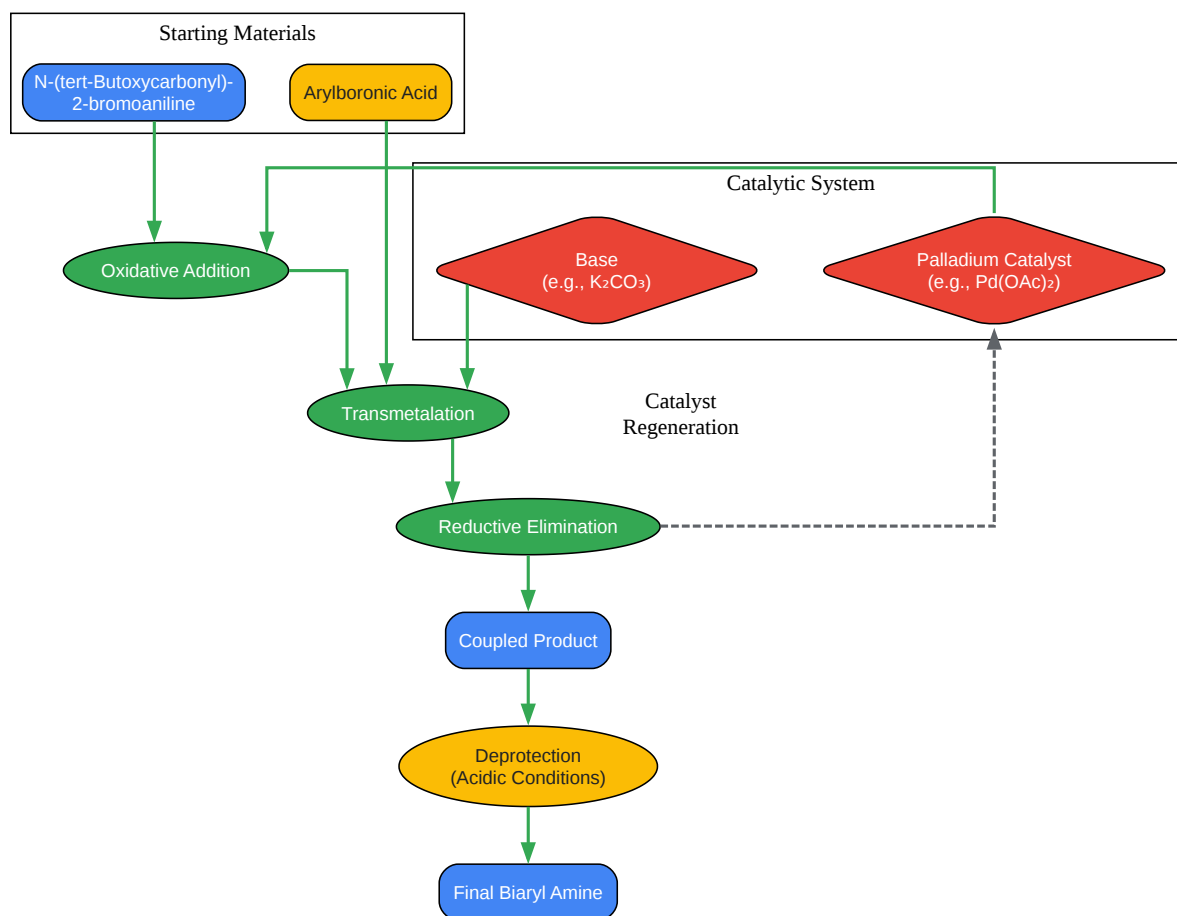
N-(tert-Butoxycarbonyl)-2-bromoaniline is a valuable intermediate in the synthesis of more complex molecules, particularly in the construction of biaryl structures, which are common motifs in pharmacologically active compounds. Its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. **N-(tert-Butoxycarbonyl)-2-bromoaniline** serves as an aryl halide partner in this reaction. The Boc-protected amine allows the coupling to proceed without interference from the otherwise reactive N-H bond.

Suzuki-Miyaura Coupling Workflow

The following diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving **N-(tert-Butoxycarbonyl)-2-bromoaniline**.



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